molecular formula C7H10N4O B1402057 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one CAS No. 1379811-38-7

4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one

Cat. No.: B1402057
CAS No.: 1379811-38-7
M. Wt: 166.18 g/mol
InChI Key: QMJMBKDHAOFGQG-UHFFFAOYSA-N
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Description

4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one (CAS 1379811-38-7) is a substituted pyrimidin-2(1H)-one derivative with a molecular formula of C7H10N4O and a molecular weight of 166.18 g/mol . Its structure features a cyclopropyl group at the N1 position and two amino groups at the 4 and 6 positions of the pyrimidine ring, making it a versatile scaffold for chemical synthesis and drug discovery . The diaminopyrimidine core is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen-bonding interactions with biological targets, particularly in the development of kinase inhibitors . For instance, analogous diaminopyrimidine compounds have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myelogenous leukemia research and Interleukin-1 receptor-associated kinase 4 (IRAK4) for inflammatory disease studies . The presence of the cyclopropyl substituent can influence the compound's physicochemical properties and metabolic stability. This product is intended for research purposes as a chemical building block or potential pharmacophore. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-diamino-1-cyclopropylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-3-6(9)11(4-1-2-4)7(12)10-5/h3-4H,1-2,9H2,(H2,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJMBKDHAOFGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC(=NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Step: Formation of the Pyrimidinone Core

A common approach starts with the condensation of cyanoacetate esters (e.g., methyl or ethyl cyanoacetate) with urea or guanidine under reflux conditions in alcoholic solvents such as methanol or ethanol.

  • Reagents and Conditions:

    • Sodium metal or sodium methoxide as a base catalyst.
    • Absolute methanol or ethanol as solvent.
    • Reflux temperature range: 65–80 °C.
    • Reaction time: 3–4 hours.
    • pH adjustment to neutral (pH 7.0–7.5) post-reaction to precipitate the intermediate pyrimidinedione.
  • Outcome:

    • Formation of 4-amino-2,6(1H,3H)-pyrimidinedione intermediate.
    • This intermediate is isolated by filtration, washing, and drying.

This step is exemplified in the preparation of 4-amino-2,6-dimethoxypyrimidine, which shares the pyrimidine core with 4,6-diaminopyrimidin-2(1H)-one.

Amination and N-Substitution

  • The amino groups at positions 4 and 6 can be introduced or retained from the cyclization step when using guanidine or urea as nitrogen sources.
  • The cyclopropyl substituent at nitrogen-1 is typically introduced via N-alkylation of the pyrimidinone nitrogen.
  • Alkylation can be achieved by reacting the pyrimidinone intermediate with cyclopropyl halides or cyclopropyl-containing alkylating agents under basic conditions.

Alternative Routes via Chloropyrimidine Intermediates

  • Starting from 2,4-diamino-6-chloropyrimidine intermediates, nucleophilic substitution reactions can introduce various substituents.
  • This intermediate is often synthesized by chlorination of 2,6-diamino-4-hydroxypyrimidine using phosphorus oxychloride (POCl₃).
  • Subsequent oxidation and substitution steps allow for the introduction of functional groups at the 6-position and the nitrogen-1 position.
  • For example, in the synthesis of related compounds like 2,4-diamino-6-(1-piperidinyl)pyrimidine N-oxide, the 6-chloro substituent is displaced by piperidine under reflux in alcohol solvents.

Purification Techniques

  • Filtration and washing with water or alcohol solvents.
  • Crystallization from water or mixed solvents.
  • Use of activated charcoal or celite filtration to remove impurities.
  • Drying under vacuum or in ovens at controlled temperatures (70–90 °C).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization (pyrimidinedione) Sodium metal, cyanoacetate, urea, methanol 65–80 3–4 ~80 pH adjusted to neutral post-reaction
Chlorination POCl₃, 2,6-diamino-4-hydroxypyrimidine Reflux 5 ~47 Produces 6-chloro-2,4-diaminopyrimidine
Oxidation Magnesium monoperphthalate, methanol 30–40 5–6 ~67 Forms pyrimidine N-oxide intermediate
N-Substitution (N-alkylation) Cyclopropyl halide or equivalent, base Reflux 3–8 Variable Introduces cyclopropyl group at N-1
Purification Filtration, crystallization, drying Ambient to 90 - - Removal of impurities and isolation

Research Findings and Considerations

  • The cyclization reaction is critical for the formation of the pyrimidinone ring and must be carefully controlled for temperature and pH to maximize yield and purity.
  • Avoidance of hazardous reagents like phosphorus oxychloride is desirable; however, in some routes, POCl₃ is used for chlorination steps.
  • The N-alkylation step to introduce the cyclopropyl group may require optimization of base strength, solvent, and temperature to avoid side reactions.
  • Purification steps involving activated charcoal filtration and crystallization help achieve high purity suitable for pharmaceutical applications.
  • The synthetic route's scalability depends on minimizing steps, avoiding toxic reagents, and optimizing reaction conditions for industrial feasibility.

Summary Table of Preparation Methods for 4,6-Diaminopyrimidin-2(1H)-one Derivatives

Method Aspect Description Advantages Challenges
Cyclization Cyanoacetate + urea/guanidine in alcoholic solvent Simple, high yield Requires careful pH control
Chlorination POCl₃ treatment of hydroxypyrimidine Effective for introducing Cl Toxic reagent, handling issues
Oxidation Peracid or magnesium monoperphthalate Mild conditions Requires controlled addition
N-alkylation Reaction with cyclopropyl halides/base Direct introduction of cyclopropyl group Possible side reactions, optimization needed
Purification Filtration, charcoal treatment, crystallization High purity product Multiple steps increase time

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Antimalarial Activity

Recent studies have identified 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one derivatives as potent inhibitors of key plasmodial kinases, specifically PfGSK3 and PfPK6. These kinases are crucial targets in combating malaria, especially given the rising resistance to traditional treatments. The synthesized compounds demonstrated an inhibition rate of over 70% at specific concentrations, highlighting their potential as novel antimalarial agents .

Cardiovascular Treatment

Research has shown that compounds related to this compound can be combined with sGC stimulators for treating cardiovascular diseases. These combinations have exhibited positive effects on heart and kidney protection, reducing protein excretion and morbidity in experimental models of hypertension and cardiac insufficiency . This suggests a promising avenue for developing therapies for conditions like chronic renal failure and pulmonary hypertension.

Anti-Tubercular Activities

Compounds derived from the 2,4-diaminopyrimidine core, closely related to this compound, have shown significant anti-tubercular activity. In vitro tests revealed that certain derivatives had a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis. This indicates their potential as lead compounds for tuberculosis treatment .

Influenza Virus Inhibition

Another application involves the disruption of protein-protein interactions crucial for influenza virus replication. Compounds based on the pyrimidine structure have been developed to inhibit the RNA-dependent RNA polymerase of the virus, showcasing anti-influenza activity through molecular docking studies .

Case Study: Synthesis and Characterization

In one study, researchers synthesized various derivatives of this compound using a multi-step process involving chlorination and nucleophilic substitution. The resulting compounds were characterized using NMR spectroscopy and X-ray diffraction, demonstrating their structural integrity and potential biological activity .

Case Study: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis was conducted on several analogs of this compound to determine the influence of different substituents on their biological activity. The findings indicated that specific modifications significantly enhanced potency against targeted kinases involved in malaria pathogenesis .

Data Tables

Compound NameTarget DiseaseIC50 (nM)Activity Description
This compoundMalaria~216Inhibitor of PfPK6
Derivative ATuberculosis6.25Significant anti-tubercular activity
Derivative BInfluenzaN/ADisrupts PA-PB1 interaction in viral replication

Mechanism of Action

The mechanism of action of 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their function or altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-2-methylpyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.

    4,6-Diamino-1-phenylpyrimidin-2(1H)-one: Features a phenyl group instead of a cyclopropyl group.

Uniqueness

4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other substituents. This can affect its reactivity and interactions with biological targets.

Biological Activity

4,6-Diamino-1-cyclopropylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is recognized for its structural features that may influence its interaction with biological targets, including enzymes and receptors.

The compound has the following chemical formula: C7_{7}H10_{10}N4_{4}O. Its structure includes a pyrimidine ring with two amino groups at positions 4 and 6, and a cyclopropyl group at position 1. This unique configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Modulation of Receptor Functions : The compound could potentially modulate receptor pathways involved in cellular signaling.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated significant inhibition of COX-2 activity, which is a key enzyme involved in the synthesis of prostaglandins that mediate inflammation.

CompoundIC50_{50} (µM)Target Enzyme
This compound0.04 ± 0.02COX-2
Celecoxib0.04 ± 0.01COX-2
Diclofenac0.04 ± 0.01COX-1

This table indicates that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib and diclofenac.

Case Studies

A notable case study involved the administration of this compound in a rat model of carrageenan-induced paw edema. The results indicated a significant reduction in edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the amino groups or the cyclopropyl moiety can significantly affect the biological activity of the compound. For instance, electron-donating substituents on the pyrimidine ring enhance anti-inflammatory potency by increasing binding affinity to COX enzymes.

Q & A

Q. What are the recommended synthetic routes for preparing 4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one, and how can reaction conditions be optimized for yield?

A one-pot synthesis using cyclopropylamine as a nucleophile under reflux conditions is a common approach. Key parameters include solvent selection (e.g., DMF or ethyl acetate), temperature control (80–120°C), and catalyst choice (amino acids like L-proline or glycine for eco-friendly catalysis). Reaction progress can be monitored via TLC, and purification via recrystallization in ethyl acetate improves purity . Yield optimization may require adjusting stoichiometry of amines and carbonyl precursors (e.g., urea derivatives) and extending reaction times under inert atmospheres .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Identify cyclopropyl protons (δ ~1.0–2.0 ppm) and pyrimidinone ring protons (δ ~5.0–6.5 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1685 cm⁻¹ and NH₂/NH vibrations at ~3312 cm⁻¹ .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • X-ray crystallography (if crystals form): Resolve cyclopropane ring geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?

The cyclopropane ring introduces steric constraints and electron-withdrawing effects due to ring strain, which may slow down nucleophilic attacks at the pyrimidinone C2 position. Computational studies (DFT) can model charge distribution, while experimental kinetic assays under varying pH and solvents (e.g., DMSO vs. water) reveal substituent-dependent reactivity. Comparative studies with non-cyclopropyl analogs (e.g., methyl or ethyl substituents) are critical .

Q. What analytical strategies resolve contradictions in reported biological activity data for dihydropyrimidinone derivatives?

Discrepancies often arise from impurities (e.g., unreacted intermediates) or solvent residues. Implement:

  • HPLC-PDA/MS to quantify purity and detect byproducts (e.g., 4-aryl-dihydropyrimidinones from side reactions) .
  • Dose-response assays with standardized cell lines (e.g., HEK293 or HepG2) to control for batch-to-batch variability.
  • Meta-analysis of published IC₅₀ values, accounting for assay conditions (e.g., serum concentration, incubation time) .

Q. How can intermediates in the synthesis of this compound be characterized to ensure pathway efficiency?

Key intermediates (e.g., 2-amino-4,6-dimethyl nicotinamide or cyclopropane-containing precursors) require rigorous characterization:

  • GC-MS for volatile byproducts.
  • NMR kinetics to track intermediate formation/degradation during reflux .
  • In situ FT-IR monitors carbonyl group transformations (e.g., urea cyclization) .

Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?

  • Replace traditional catalysts (e.g., HCl) with amino acids (L-proline, L-cysteine) to reduce toxicity .
  • Solvent recovery systems (e.g., ethyl acetate distillation) improve sustainability.
  • Microwave-assisted synthesis reduces reaction time and energy consumption .

Methodological Challenges and Solutions

Q. How do substituents at the C4 and C6 positions affect the compound’s solubility and bioavailability?

  • LogP measurements : Compare lipophilicity of 4,6-diamino derivatives vs. hydroxyl/methyl analogs.
  • Powder X-ray diffraction (PXRD) : Correlate crystallinity with dissolution rates.
  • In vitro permeability assays (e.g., Caco-2 monolayers) assess intestinal absorption .

Q. What computational tools predict the tautomeric stability of this compound in aqueous vs. nonpolar environments?

  • Density Functional Theory (DFT) : Calculate energy differences between keto-enol tautomers.
  • Molecular dynamics (MD) simulations model solvent interactions (e.g., water vs. DMSO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4,6-diamino-1-cyclopropylpyrimidin-2(1H)-one

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